Product packaging for Methyltriphenylsilane(Cat. No.:CAS No. 791-29-7)

Methyltriphenylsilane

Cat. No.: B1582181
CAS No.: 791-29-7
M. Wt: 274.4 g/mol
InChI Key: GIGVICQLYWGMGW-UHFFFAOYSA-N
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Description

Overview of Organosilane Chemistry and its Research Significance

Organosilane chemistry is a significant field of study focusing on compounds that feature a carbon-silicon (C-Si) bond. These organosilicon compounds, with the general formula RnSiX4-n, are hybrid materials that possess both organic (R) and inorganic (SiX) functionalities. researchgate.netnumberanalytics.com The organic groups can be alkyl, aryl, or other functional moieties, while the 'X' group is typically a hydrolyzable moiety such as an alkoxy, acetoxy, or halogen group. researchgate.net The strength and reactivity of the silicon-carbon bond are fundamental to the unique characteristics and applications of organosilanes, allowing for the creation of high-performance materials. zmsilane.com

The research significance of organosilanes stems from their versatile properties and wide range of applications. They are pivotal in modern organic synthesis, serving as reducing agents, and participating in cross-coupling and oxidation reactions. numberanalytics.com For instance, polymethylhydrosiloxane (B1170920) (PMHS) is an inexpensive, non-toxic, and mild reducing agent used in palladium-mediated reductions. msu.edu Organosilanes are also crucial as coupling agents, adhesion promoters, and crosslinking agents, particularly in materials science. researchgate.net Their ability to form stable siloxane (Si-O-Si) bonds through hydrolysis and condensation reactions allows them to effectively bridge organic polymers and inorganic substrates, enhancing properties like adhesion, water resistance, and thermal stability in coatings, adhesives, and sealants. researchgate.netdakenchem.com Furthermore, the development of organosilane chemistry has led to more environmentally friendly alternatives to traditional compounds in various chemical processes. zmsilane.commsu.edu Their applications extend to pharmaceuticals, where they are used to develop drugs with improved bioavailability, and in the electronics industry. dakenchem.com

Historical Context of Academic Studies on Methyltriphenylsilane

The study of organosilane chemistry dates back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. siliconeoil.net However, it was the extensive work of British chemist Frederick Kipping from 1899 to 1944 that laid the foundational groundwork for modern silicone chemistry. siliconeoil.net Kipping and his contemporaries synthesized numerous organosilicon compounds using the Grignard reaction, exploring their hydrolysis and condensation behaviors. siliconeoil.net

Academic interest in triaryl-substituted silanes, the class to which this compound belongs, grew as researchers sought to understand the influence of bulky aryl groups on the properties and reactivity of the silicon center. Early academic work focused on the synthesis and fundamental reactions of these compounds. For instance, research in the 1960s and 1970s explored the preparation and reactions of triarylsilylmethylmetallic reagents, which are precursors and derivatives related to this compound. cdnsciencepub.comdtic.mil These studies investigated methods like direct synthesis from chlorosilanes and magnesium, and halogen-metal exchange reactions to form reactive organolithium species. cdnsciencepub.com One of the key findings from this era was that halogen-metal exchange proved to be a superior method for synthesizing these types of compounds in high yields. cdnsciencepub.com A 1983 study reported the synthesis of protonated this compound in 89% yield, characterizing it as a colorless crystalline solid. tandfonline.com These foundational studies were crucial for establishing the synthetic routes and basic reactivity patterns of compounds like this compound, paving the way for their later application in more advanced research areas.

Current Research Landscape and Key Academic Interests in this compound

In contemporary academic research, this compound (C₁₉H₁₈Si) is investigated for a variety of specialized applications, moving beyond fundamental synthesis and reactivity studies. A significant area of interest is its use as a precursor in materials science, particularly for the chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) of low-dielectric-constant (low-k) SiOC(-H) thin films. koreascience.krresearchgate.netresearchgate.net These films are critical for manufacturing advanced semiconductor devices that require higher speeds and packing densities. researchgate.net The bulky triphenylsilyl group in this compound creates nano-voids in the resulting film, which lowers its dielectric constant. koreascience.krresearchgate.net Research has focused on its synthesis, characterization, and decomposition behavior, which produces radicals like phenyl and triphenylsilane. koreascience.krresearchgate.net

This compound is also a subject of study in synthetic methodology and catalysis. For example, it has been synthesized via palladium nanocluster-catalyzed coupling reactions of aryl halides with hydrosilanes. nih.gov It has also been observed as a product in radical-based reactions, such as the thermolysis of certain silicon-containing compounds. diva-portal.org

Furthermore, this compound serves as a reference compound in analytical and physical chemistry studies. Its chemical stability makes it a useful internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis of complex chemical reaction networks. d-nb.info Its presence has also been identified in environmental samples, specifically in ambient fine particulate matter (PM2.5), prompting research into the sources and prevalence of phenylmethylsiloxanes in the environment. researchgate.net The molecular structure and dynamics of this compound continue to be of academic interest, with studies employing solid-state NMR and X-ray crystallography to investigate its properties. koreascience.krresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound This table provides an overview of the key physical and chemical properties of this compound, compiled from various scientific databases and research articles.

PropertyValueSource(s)
IUPAC Name methyl(triphenyl)silane nih.gov
Molecular Formula C₁₉H₁₈Si nih.gov
Molar Mass 274.4 g/mol nih.gov
CAS Number 791-29-7 nih.gov
Appearance Colorless crystalline solid tandfonline.com
Melting Point 69 °C tandfonline.com
Boiling Point 120 °C (at 2.5 x 10⁻² mbar) tandfonline.com

Table 2: Spectroscopic Data of this compound This table presents key spectroscopic data for this compound, which is essential for its identification and characterization in academic research.

Spectroscopic TechniqueObserved Data (Chemical Shift δ in ppm, unless otherwise noted)Source(s)
¹H NMR (400 MHz, CDCl₃)δ: 7.56–7.36 (m, 15H, Phenyl), 0.87 (s, 3H, Si-Methyl) nih.gov
¹³C NMR (100 MHz, CDCl₃)δ: 136.06 (C), 135.25 (CH), 129.37 (CH), 127.83 (CH), -3.40 (CH₃) nih.gov
²⁹Si NMR Shielding tensors determined from CP/MAS spectra. researchgate.net
Mass Spectrometry (MS/FD) m/z 274.2 (M⁺) tandfonline.com
X-ray Crystallography Confirms structure of one Si atom, three phenyl rings, and one methyl group. koreascience.krresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18Si B1582181 Methyltriphenylsilane CAS No. 791-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGVICQLYWGMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335042
Record name Methyltriphenylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791-29-7
Record name Methyltriphenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltriphenylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways Leading to Methyltriphenylsilane

Established Synthetic Routes to Methyltriphenylsilane

The synthesis of this compound predominantly relies on the formation of silicon-carbon bonds, for which organometallic reagents are powerful tools. These established routes offer reliable methods for obtaining the target compound.

The most common and established methods for synthesizing tetraorganosilanes like this compound involve the reaction of a halosilane with an organometallic reagent. mdpi.comnih.gov The primary reagents used are organolithium and Grignard reagents, which act as potent nucleophiles to displace halide ions from a silicon center.

Grignard Reagents: The Grignard reaction is a foundational method for creating silicon-carbon bonds. nih.gov For the synthesis of this compound, a common pathway involves the reaction of a methyl-substituted chlorosilane with a phenyl Grignard reagent, or conversely, a phenyl-substituted chlorosilane with a methyl Grignard reagent. For instance, methyltrichlorosilane can be reacted with phenylmagnesium bromide. ethz.ch The stepwise substitution of chloride ions with phenyl groups ultimately yields this compound. The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is essential for stabilizing the Grignard reagent. nih.gov

A general reaction scheme is as follows: CH₃SiCl₃ + 3 C₆H₅MgBr → (CH₃)Si(C₆H₅)₃ + 3 MgBrCl

Organolithium Reagents: Organolithium reagents are also highly effective for the synthesis of organosilanes and are often considered more reactive than their Grignard counterparts. wikipedia.org The synthesis of this compound can be achieved by reacting a suitable chlorosilane precursor with either phenyllithium or methyllithium. For example, triphenylchlorosilane can be treated with methyllithium to introduce the methyl group. Due to their high reactivity, these reactions are typically performed at low temperatures in inert solvents like hexane. nih.govnih.gov

A representative reaction is: (C₆H₅)₃SiCl + CH₃Li → (CH₃)Si(C₆H₅)₃ + LiCl

Table 1: Comparison of Organometallic Reagents for this compound Synthesis
Reagent TypeTypical PrecursorsReaction ConditionsAdvantagesDisadvantages
Grignard Reagent (e.g., C₆H₅MgBr)Methyltrichlorosilane, Phenyltrichlorosilane (B1630512), MethylphenyldichlorosilaneEther solvents (THF, Et₂O), Room temperature or refluxReadily prepared, Widely usedCan be less reactive, Potential for side reactions
Organolithium Reagent (e.g., CH₃Li, C₆H₅Li)Triphenylchlorosilane, MethylphenyldichlorosilaneInert hydrocarbon solvents (Hexane), Low temperaturesHigh reactivity, Clean reactionsHighly pyrophoric, Requires stringent anhydrous conditions

While batch synthesis is common, continuous-flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of organosilanes and their precursors. researchgate.net Hydrosilanes are key precursors that can be functionalized to produce a variety of organosilane compounds. nih.gov Continuous-flow microreactors provide high surface-area-to-volume ratios, enabling efficient heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions often encountered in organometallic chemistry. researchgate.net

The synthesis of hydrosilane precursors to this compound can be adapted to a continuous-flow process. For example, the controlled reaction of a chlorosilane with a reducing agent can be performed in a microreactor to generate the corresponding hydrosilane. Subsequently, this hydrosilane can undergo functionalization in a continuous-flow setup. nih.gov This approach allows for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.net While direct continuous-flow synthesis of this compound is not widely documented, the synthesis of its precursors via these techniques is a viable and advantageous strategy.

This compound as a Precursor in Advanced Materials Synthesis

This compound's unique structure, combining both methyl and bulky phenyl groups, makes it a valuable precursor in the synthesis of advanced materials for electronics and ceramics.

This compound has been identified as a highly efficient precursor for Plasma Enhanced Chemical Vapor Deposition (PECVD) and Chemical Vapor Deposition (CVD) processes. organic-chemistry.org These techniques are used to deposit thin films with specific properties onto substrates, a critical step in semiconductor manufacturing. researchgate.net The bulky phenyl groups in this compound can lead to the formation of nano-voids in the resulting film, which lowers its dielectric constant. organic-chemistry.org This is a desirable property for low-k dielectric materials used in modern microelectronics to reduce signal delay and power consumption.

The synthesis of this compound for CVD applications requires high purity. The organometallic routes described in section 2.1.1 are suitable for producing the precursor, with subsequent purification steps such as distillation or crystallization to achieve the required purity for semiconductor applications. The volatility and thermal stability of this compound are key properties that make it a suitable CVD precursor.

Preceramic polymers are macromolecules that can be converted into ceramic materials upon pyrolysis. researchgate.net These polymers offer a route to ceramic fibers, coatings, and complex shapes that are difficult to achieve through traditional ceramic processing methods. Polysiloxanes and polycarbosilanes are important classes of preceramic polymers for producing silicon-based ceramics like silicon carbide (SiC) and silicon oxycarbide (SiOC).

This compound can be considered a monomeric unit or a model compound for phenyl-substituted polysilanes and polycarbosilanes. The synthesis of such polymers often involves the polymerization of functionalized silane (B1218182) monomers. The presence of phenyl groups on the silicon backbone can influence the properties of the resulting ceramic, such as its thermal stability and composition. For example, polysiloxanes containing methyl and phenyl groups are precursors to SiOC ceramics. The synthesis pathway to these preceramic polymers may involve the co-hydrolysis and polycondensation of various silane monomers, including those structurally related to this compound.

Table 2: Applications of this compound as a Precursor
Application AreaKey Property of this compoundResulting MaterialAdvantages
Chemical Vapor Deposition (CVD)Volatility, Thermal Stability, Bulky Phenyl GroupsSiOC(-H) Thin Films (Low-k Dielectrics)Lower dielectric constant due to nano-voids, good thermal and mechanical properties. organic-chemistry.org
Preceramic PolymersSource of Phenyl-Silicon MoietiesSilicon Carbide (SiC), Silicon Oxycarbide (SiOC)Enables processing of ceramics into fibers and complex shapes, influences final ceramic composition and properties. researchgate.net

Derivatization Strategies and this compound in Complex Molecule Synthesis

The functionalization of organosilanes is a key strategy for tuning their properties and incorporating them into more complex molecular architectures. While this compound is a stable tetraorganosilane, its derivatization can be approached through reactions targeting the silicon center or the attached organic groups.

Derivatization of silanes often involves the displacement of a leaving group on the silicon atom. However, in the case of this compound, all four groups are covalently bonded carbon atoms, making direct substitution at the silicon center challenging without cleavage of a silicon-carbon bond. More commonly, functional groups are introduced during the synthesis by using functionalized organometallic reagents.

In the context of complex molecule synthesis, this compound can serve as a building block for larger organosilicon compounds or polymers. For instance, selective activation of a C-H bond on the methyl or phenyl groups, although challenging, could provide a handle for further functionalization. More practically, related functionalized triphenylsilanes can be synthesized and then used in subsequent reactions. For example, a triphenylsilyl group can be used as a protecting group in organic synthesis, and its derivatives can be incorporated into larger molecules.

The use of silanes in polymer synthesis is well-established. researchgate.net this compound, or more precisely, its functionalized analogues, can be incorporated into polymer backbones to impart specific properties such as thermal stability, hydrophobicity, or tailored refractive indices. For example, polymers containing phenylsiloxane units exhibit high thermal stability.

Catalytic Approaches in this compound Synthesis and Functionalization

Catalytic methods offer efficient and selective routes for the synthesis and functionalization of organosilanes, including this compound. These approaches often utilize transition metals or photocatalysts to facilitate bond formation under mild conditions.

Transition metal catalysis has become an indispensable tool in organic synthesis, and its application to organosilicon chemistry has led to numerous innovative transformations. mdpi.com A variety of transition metals, including palladium, rhodium, and early transition metals like titanium and zirconium, have been employed to catalyze reactions for the synthesis of organosilanes. dtic.mil

One of the most significant applications is in cross-coupling reactions, where organosilicon reagents are coupled with organic halides or pseudohalides to form carbon-carbon or carbon-silicon bonds. escholarship.org For example, palladium-catalyzed cross-coupling reactions are widely used. mdpi.com

Dehydrocoupling of silanes, catalyzed by early transition metals such as titanocene and zirconocene complexes, provides a route to oligo- and polysilanes. dtic.mil This reaction involves the formation of Si-Si bonds with the elimination of hydrogen gas. While group 8 metals are effective for the synthesis of simple oligosilanes, early transition metals are more active for producing higher molecular weight polysilanes. dtic.mil

Rhodium complexes have been shown to be effective catalysts for the C-H silylation of arenes and heteroarenes with hydrosiloxysilanes. rsc.org These reactions can be controlled to suppress side reactions like silane redistribution, affording the desired silylated products in high yields. rsc.org

Table 2: Transition Metals in Organosilane Synthesis

Transition Metal Catalytic Reaction Substrates Key Features
Palladium Cross-coupling Organosilicon reagents, Organic halides C-C and C-Si bond formation
Titanium, Zirconium Dehydrocoupling Monosubstituted silanes Synthesis of oligo- and polysilanes
Rhodium C-H Silylation Arenes, Heteroarenes, Hydrosiloxysilanes High yields, suppression of side reactions

Photocatalysis has emerged as a powerful strategy for the functionalization of silanes under mild and environmentally benign conditions. Visible light-promoted photocatalysis enables the direct C-H silylation of heteroarenes with trialkylhydrosilanes. rsc.orgnih.gov This approach is particularly valuable for the modification of pharmaceutically relevant electron-deficient heteroarenes. rsc.org

The reaction can be initiated by various radical initiators, such as Na₂S₂O₈, bis(trimethylsilyl) peroxide (BTMSPO), or iPr₃SiSH, in the presence of a photocatalyst. rsc.org This method tolerates a wide range of functional groups and can be applied to bulky and inert trialkylhydrosilanes. rsc.orgnih.gov The resulting silylated heteroarenes are versatile intermediates for further chemical transformations. rsc.org

An organoelectrophotocatalytic approach has also been developed for the C-H silylation of heteroarenes. acs.org This method utilizes 9,10-phenanthrenequinone as both an organocatalyst and a hydrogen atom transfer (HAT) reagent, avoiding the need for external oxidants or metal reagents. acs.org

The modification of surfaces with silanes can also be influenced by photocatalysis. For example, the photocatalytic activity of titanium dioxide can be altered by functionalization with silane coupling agents. researchgate.net However, the stability of these modified surfaces under UV irradiation can be a concern, as the alkyl chains of the silane can be destroyed. researchgate.net

Table 3: Photocatalytic Silylation of Heteroarenes

Heteroarene Type Silane Radical Initiator Key Outcome Reference
Electron-deficient Trialkylhydrosilanes Na₂S₂O₈, BTMSPO, iPr₃SiSH Direct C-H silylation in moderate to high yields rsc.org
Electron-deficient and -rich Trialkylhydrosilanes BTMSPO Broad substrate scope for C-H silylation nih.gov
Various Heteroarenes Hydrosilanes 9,10-phenanthrenequinone Organoelectrophotocatalytic C-H silylation acs.org

Advanced Spectroscopic and Structural Characterization Studies of Methyltriphenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of chemical compounds. For Methyltriphenylsilane, both solution-state and solid-state NMR studies, particularly focusing on the ¹H, ¹³C, and ²⁹Si nuclei, provide comprehensive insights into its atomic arrangement and microenvironment.

In solution, the rapid tumbling of molecules averages out anisotropic interactions, resulting in sharp, well-resolved NMR signals that are invaluable for structural determination. The ¹H, ¹³C, and ²⁹Si NMR spectra of this compound provide a definitive fingerprint of its molecular structure.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methyl and phenyl protons. The methyl group protons (Si-CH₃) typically appear as a sharp singlet, shifted upfield due to the shielding effect of the silicon atom. The aromatic protons of the three phenyl rings appear as a more complex multiplet in the downfield region, characteristic of substituted benzene (B151609) rings.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are observed for the methyl carbon and the four unique carbon atoms of the phenyl rings (the ipso-carbon attached to silicon, and the ortho, meta, and para carbons). The chemical shifts of these carbons confirm the presence of the triphenylsilyl moiety.

²⁹Si NMR: As silicon is the central atom in the molecule, ²⁹Si NMR is particularly diagnostic. This compound exhibits a single resonance in the ²⁹Si NMR spectrum, and its chemical shift is indicative of a silicon atom bonded to one alkyl and three aryl groups.

A study reporting the NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) provides the following chemical shifts:

NucleusChemical Shift (δ) in ppm
¹H7.53-7.50 (m, 6H, ortho-H), 7.41-7.37 (m, 9H, meta/para-H), 0.57 (s, 3H, CH₃)
¹³C137.5, 135.8, 129.3, 127.9, -2.5
²⁹Si–7.49

In contrast to solution-state NMR, solid-state NMR (ssNMR) spectra are influenced by anisotropic interactions such as dipolar coupling and chemical shift anisotropy (CSA), which are not averaged out. researchgate.net Techniques like Magic-Angle Spinning (MAS) are employed to reduce this line broadening and obtain higher resolution spectra. researchgate.net

For organosilicon compounds, solid-state ²⁹Si NMR is a valuable tool for probing the structure and packing in the crystalline state. The ²⁹Si chemical shift in the solid state can differ from that in solution due to intermolecular interactions and specific crystallographic environments. Studies on related trimethylsilyl (B98337) compounds have shown a consistent downfield shift (a shift to a higher ppm value) in the solid state compared to the solution state, with differences ranging from 2 to 7 ppm. openmolecules.org This "solid-state effect" is attributed to the constraints of the crystal lattice. openmolecules.org While specific MAS NMR studies dedicated solely to this compound are not extensively detailed in the literature, the principles established for other organosilanes would apply. Analysis of its solid-state ²⁹Si spectrum would provide insights into the local electronic environment around the silicon atom within the crystal lattice, and comparison with solution-state data would reveal the magnitude of packing-induced electronic changes.

Nuclear spin-lattice relaxation (T₁) is the process by which nuclear spins return to thermal equilibrium after being perturbed. For methyl groups, this relaxation is often dominated by dipole-dipole interactions modulated by the group's rotation. At low temperatures, the quantum mechanical phenomenon of methyl group tunneling can significantly influence the relaxation behavior.

Academic studies have shown that the temperature dependence of the proton spin-lattice relaxation time (T₁) for methyl groups can provide detailed information about the dynamics of methyl rotation. The relaxation rate is influenced by the height of the potential barrier hindering the rotation. Transitions between the different nuclear spin-symmetry species (A and E) of the methyl group, coupled with the exchange of rotational energy with the crystal lattice, are the primary mechanisms for relaxation at low temperatures. The activation energy for methyl group rotation, which can be derived from the temperature dependence of T₁, is related to the energy splitting between the ground and first excited torsional states of the methyl group. While these studies often focus on simpler molecules to probe fundamental principles, the theoretical framework is directly applicable to the Si-CH₃ group in this compound, where the T₁ relaxation time would be governed by the rotational dynamics of the methyl group within the specific steric and electronic environment created by the three phenyl rings.

X-ray Diffraction Analysis

The crystalline structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. The silicon atom at the center of the molecule adopts a distorted tetrahedral geometry, as expected, being bonded to the methyl carbon and the ipso-carbons of the three phenyl rings. The crystal structure provides a precise map of atomic positions, allowing for a detailed analysis of its molecular conformation.

Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₉H₁₈Si
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.2895 (12)
b (Å)8.6496 (7)
c (Å)12.5694 (10)
β (°)109.846 (2)
Volume (ų)1562.7 (2)
Z4

Molecules with a central atom bonded to three planar groups, like the phenyl rings in this compound, often adopt a propeller-like conformation to minimize steric hindrance. In an idealized propeller structure with C₃ symmetry, all three phenyl rings would be twisted by the same angle relative to a reference plane. However, steric crowding and crystal packing forces often lead to distortions from this perfect symmetry.

In the solid state, the conformation of this compound deviates from ideal C₃ symmetry. The three phenyl rings are twisted with respect to the planes defined by the C-Si-C bonds, but the degree of twist is different for each ring. This is quantified by the torsion angles, which describe the rotation around the Si-C(phenyl) bonds. The reported torsion angles for the C(methyl)-Si-C(ipso)-C(ortho) framework are different for each of the three phenyl rings, confirming the absence of a C₃ rotational axis in the crystal structure. This deviation indicates that the molecule adopts a conformation that represents a balance between minimizing intramolecular steric repulsion between the phenyl rings and optimizing intermolecular packing interactions within the crystal lattice.

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the structural elucidation of organosilane compounds, providing detailed information about the molecular vibrations and, consequently, the functional groups present. For this compound, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary data for a comprehensive characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of bonds. The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural features: the silicon-carbon bonds (both Si-methyl and Si-phenyl), the aromatic phenyl rings, and the aliphatic methyl group.

The analysis of the spectrum relies on established correlations for organosilicon compounds. gelest.com The key functional groups in this compound and their expected, characteristic IR absorption bands are detailed below. An evaluated infrared reference spectrum for this compound is available through the National Institute of Standards and Technology (NIST) database, collected by the Coblentz Society. nist.gov

Key vibrations include:

Aromatic C-H Stretch: Found above 3000 cm⁻¹, typical for C-H bonds where the carbon is part of an aromatic ring.

Aliphatic C-H Stretch: Occurring just below 3000 cm⁻¹, characteristic of the methyl group attached to the silicon atom.

C=C Ring Stretch: Aromatic rings exhibit characteristic stretching vibrations in the 1600-1430 cm⁻¹ region. A sharp band around 1430 cm⁻¹ is particularly indicative of a phenyl group attached to a silicon atom. gelest.com

Si-CH₃ Deformation: The symmetric deformation of the methyl group attached to silicon gives rise to a strong, characteristic band around 1250 cm⁻¹.

Si-Phenyl (Si-Ph) Stretch: A sharp, strong absorption band around 1120-1100 cm⁻¹ is a key indicator of the silicon-phenyl bond. gelest.com

Aromatic C-H "Out-of-Plane" Bending (oop): The substitution pattern on the benzene rings results in strong bands in the fingerprint region, typically around 740-700 cm⁻¹, which are characteristic of monosubstituted benzene rings.

These absorption bands collectively provide a unique "fingerprint" for this compound, allowing for its unambiguous identification and the assessment of its structural integrity.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Raman Spectroscopy in Organosilane Characterization

Raman spectroscopy is another form of vibrational spectroscopy that serves as an excellent complement to FT-IR. rsc.org It detects the inelastic scattering of monochromatic light from a laser source, providing information on molecular vibrations. nih.gov A key selection rule for Raman spectroscopy is that a vibration must result in a change in the polarizability of the molecule. nih.gov This often means that vibrations that are weak or absent in an FT-IR spectrum can be strong in a Raman spectrum, and vice versa.

In the characterization of organosilanes like this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. rsc.orgnih.gov Key applications include:

Analysis of Si-C Bonds: The symmetric stretching of the silicon-carbon bonds (both Si-methyl and Si-phenyl) often produces strong and easily identifiable Raman signals.

Characterization of the Phenyl Rings: The symmetric "ring breathing" mode of the phenyl groups, where the entire ring expands and contracts symmetrically, gives rise to a particularly strong and sharp peak in the Raman spectrum, typically around 1000 cm⁻¹. This provides clear evidence of the aromatic substituents.

Skeletal Vibrations: The vibrations of the C-Si-C skeleton of the molecule are also readily observed.

Chromatographic and Thermal Analysis Techniques

Beyond spectroscopy, chromatographic and thermal analysis methods are indispensable for assessing the purity, stability, and potential for oligomerization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Decomposition Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is used to assess its purity by separating it from any starting materials, byproducts, or solvents remaining from its synthesis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information on each component as it elutes. nih.gov

The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that serves as a chemical signature. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (274.4 g/mol ). sci-hub.se Common fragmentation pathways for organosilanes involve the loss of methyl or phenyl groups. unt.eduresearchgate.net The NIST Mass Spectrometry Data Center reports characteristic m/z peaks for this compound at 259 and 260, which likely correspond to the loss of a methyl group ([M-CH₃]⁺) and its isotopic variants. sci-hub.se

GC-MS is also a critical tool for analyzing the products of forced degradation or thermal decomposition studies, allowing for the identification of smaller, volatile fragments that provide insight into the decomposition mechanism.

Table 2: Key Mass Spectrometry Data for this compound

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Characterization

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their hydrodynamic size in solution. gelest.comsci-hub.se It is the primary method for determining the molecular weight distribution of polymers and oligomers. researchgate.net

While this compound is a monomeric compound, GPC is the designated analytical technique to characterize any higher molecular weight species that may form. For instance, if this compound were used as a monomer or co-monomer in a polymerization reaction, GPC would be essential for:

Determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the resulting polymer.

Detecting the presence of any oligomeric side products that might form during synthesis or degradation.

Monitoring the progress of a polymerization reaction.

The analysis involves dissolving the sample in a suitable solvent and passing it through a column packed with a porous gel. Larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later. gelest.com

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathway Elucidation

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of materials and to study their decomposition pathways. gdut.edu.cn

For this compound, a TGA experiment would involve heating a small sample at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The resulting TGA curve plots the percentage of remaining mass against temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing a measure of the compound's thermal stability. The shape of the curve and its derivative (DTG curve) can reveal whether the decomposition occurs in single or multiple steps. gdut.edu.cn

While specific TGA data for this compound monomer is not widely published, related polysilane structures containing phenyl groups are known for their high thermal stability. For example, poly(phenyl(triphenylethynyl) silane)s show decomposition temperatures (Td5) around 570°C with high char yields, indicating that the silicon-phenyl framework is very robust. It is expected that this compound would also exhibit high thermal stability. Analysis of the evolved gases from the TGA furnace, often by coupling the TGA instrument to an FT-IR or mass spectrometer (TGA-FTIR, TGA-MS), can identify the decomposition products (e.g., methane, benzene) and help elucidate the decomposition mechanism.

Advanced Surface and Bulk Characterization Methodologies Relevant to Organosilanes

The performance of organosilane coatings is critically dependent on their morphology, chemical composition, and interaction with the substrate. A suite of advanced analytical techniques is employed to probe these characteristics from the nanoscale to the bulk level.

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of materials. youtube.comyoutube.com In the context of organosilanes, SEM is used to assess the quality of silane (B1218182) films deposited on various substrates, such as metals or silicon wafers. tuni.firesearchgate.net

Detailed Research Findings: SEM analysis provides high-resolution images that reveal crucial information about the uniformity, thickness, and integrity of the silane layer. tuni.firesearchgate.net For instance, studies on different organosilanes have shown that SEM can effectively identify the presence of cracks, pores, or agglomerates within the film, which can significantly impact its performance, particularly in applications like corrosion protection. nih.gov The technique can distinguish between a smooth, uniform silane layer and an uneven or aggregated one, which can be correlated with different surface preparation methods or silanization conditions. tuni.firesearchgate.net When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon and other elements across the analyzed area. youtube.comresearchgate.net For non-conductive silane layers, modifications to the standard SEM technique may be required to prevent charging artifacts and allow for direct inspection in their native state. airsemtech.com

Observed FeatureDescriptionSignificanceRelevant Techniques
Film UniformityConsistent and even coverage of the silane layer across the substrate.Crucial for predictable performance, especially for corrosion resistance and adhesion.SEM, FESEM, AFM
Layer ThicknessThe depth of the deposited silane film.Affects barrier properties and the mechanical failure mode of hybrid structures. researchgate.netSEM (cross-section), TEM, Ellipsometry
Surface TopographyThe three-dimensional texture of the film surface, including roughness and grain boundaries. tuni.fiInfluences wetting properties, adhesion, and bio-compatibility. nih.govSEM, AFM, HIM
Porosity/CracksPresence of voids or fractures within the silane layer.Detrimental to barrier properties, creating pathways for corrosive agents. nih.govSEM, FESEM
AgglomerationClustering of silane molecules into larger particles on the surface.Indicates incomplete or non-ideal film formation, leading to inconsistent properties.SEM, AFM

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 1-10 nanometers of a material. wikipedia.orgmdpi.com It is a powerful tool for analyzing organosilane-modified surfaces. acs.org

Detailed Research Findings: XPS analysis of organosilane films provides quantitative information on the atomic percentages of silicon, carbon, oxygen, and any other constituent elements. acs.org Crucially, it can distinguish between different chemical states of an element by measuring slight shifts in its core-level electron binding energies. For silicon in an organosilane layer, XPS can differentiate between the silicon in the silane (Si-C bonds), the silicon in the siloxane network (Si-O-Si), and silicon in the underlying substrate (e.g., SiO2 or elemental Si). acs.orgresearchgate.net This information is vital for confirming the covalent bonding of the silane to the substrate via metallo-siloxane bonds (Me-O-Si) and the degree of cross-linking within the silane layer itself through the formation of siloxane networks. nih.govacs.org High-resolution scans of the Si 2p, C 1s, and O 1s peaks are typically performed to deconvolve the various chemical species present. mdpi.com

Element (Core Level)Chemical State / BondTypical Binding Energy (eV)Significance
Si 2pElemental Silicon (Si-Si)~99.4 - 99.6Identifies the underlying silicon substrate. researchgate.netthermofisher.com
Si 2pOrganosilane (Si-C)~102.0Confirms the presence of the organic part of the silane molecule. thermofisher.com
Si 2pSiloxane (Si-O-Si)~102.4 - 102.6Indicates the degree of cross-linking and polymerization within the silane film. xpsfitting.com
Si 2pSilicon Dioxide (SiO₂)~103.5Characterizes the oxide layer on a silicon or metal substrate. researchgate.netthermofisher.com
C 1sAliphatic Carbon (C-C, C-H)~285.0Represents the hydrocarbon chains of the organosilane.
C 1sCarbon-Silicon (C-Si)~283.0 - 284.4Direct evidence of the organic group bonded to the silicon atom. xpsfitting.com
O 1sSiloxane (Si-O-Si)~532.0 - 532.6Correlates with the formation of the siloxane network. xpsfitting.com
O 1sSilicon Dioxide (Si-O-Si in SiO₂)~533.0Characterizes the substrate's oxide layer.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of matter. wikipedia.org It is particularly useful for materials lacking long-range order, such as amorphous films or molecules on a surface. beilstein-journals.org XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). chemeurope.com

Detailed Research Findings:

XANES (or NEXAFS): The XANES region, which covers energies near the absorption edge, provides detailed information about the oxidation state and coordination environment (e.g., tetrahedral vs. octahedral) of the absorbing atom. libretexts.orgillinois.edu For silicon-containing compounds, the position and features of the Si K-edge XANES spectrum are sensitive to the local coordination and bonding. osti.gov This allows for the characterization of the silicon's chemical environment within the organosilane layer, distinguishing it from the silicon in the substrate. taylorandfrancis.com The technique is highly sensitive to the formal oxidation state and the symmetry of the absorbing site. illinois.eduuu.nl

EXAFS: The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic environment around the absorbing element. diamond.ac.uk Analysis of the EXAFS oscillations can precisely determine the bond distances, coordination numbers, and identity of the neighboring atoms within the first few coordination shells. beilstein-journals.org For an organosilane like this compound, EXAFS at the Si K-edge could be used to determine the Si-C and Si-O bond lengths and coordination numbers, providing direct structural information about the molecule's attachment to a surface and its interaction with neighboring silane molecules. mpg.de

TechniqueProbed RegionInformation ObtainedApplication to Organosilanes
XANES~10 eV below to ~50 eV above the absorption edgeOxidation state, coordination geometry, electronic structure (density of unoccupied states). libretexts.orgtaylorandfrancis.comDetermining the chemical state and local symmetry of the Si atom in the silane film.
EXAFS~50 eV to ~1000 eV above the absorption edgeBond distances, coordination numbers, and identity of neighboring atoms. beilstein-journals.orgdiamond.ac.ukMeasuring Si-O and Si-C bond lengths to characterize the interface and the siloxane network structure.

Electrochemical methods are widely used to evaluate the performance of organosilane films, particularly when they are employed as protective coatings against corrosion. nih.gov These techniques probe the barrier properties and stability of the film in an electrolyte solution.

Detailed Research Findings: Techniques such as Cyclic Voltammetry (CV) and Potentiostatic Current Transient are used to assess the corrosion protection afforded by silane layers. biu.ac.il By monitoring the electrochemical response of a silane-coated metal in a corrosive medium (e.g., a chloride solution), one can determine the effectiveness of the film in preventing corrosive ions from reaching the metal surface. nih.govbiu.ac.il A significant reduction in corrosion current density for a coated sample compared to an uncoated one indicates good protective properties. nih.gov Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that provides detailed information about the film's resistance, capacitance, and the presence of defects. researchgate.netdb-thueringen.de The results from these electrochemical tests can be correlated with the morphological and chemical information obtained from SEM and XPS to build a comprehensive understanding of the structure-property relationships of the organosilane film.

TechniquePrincipleKey Parameters MeasuredInformation Revealed about Organosilane Films
Cyclic Voltammetry (CV)The potential of a working electrode is swept linearly versus time, and the resulting current is measured. researchgate.netCorrosion potential (Ecorr), corrosion current (Icorr), pitting potential. nih.govAssesses the general corrosion resistance and susceptibility to localized corrosion (pitting). biu.ac.il
Electrochemical Impedance Spectroscopy (EIS)A small amplitude AC signal is applied over a range of frequencies, and the impedance is measured.Film resistance (Rf), charge transfer resistance (Rct), film capacitance (Cf). db-thueringen.deProvides quantitative data on the barrier properties, integrity, and degradation of the coating over time. researchgate.net
Potentiodynamic PolarizationThe potential is scanned at a slow, constant rate, and the current is measured to generate a polarization curve.Corrosion rate, passivation behavior.Characterizes the effectiveness of the silane film in inhibiting both anodic and cathodic corrosion reactions.

Computational and Theoretical Chemistry Investigations of Methyltriphenylsilane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For methyltriphenylsilane, these methods elucidate the distribution of electrons and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of silane (B1218182) derivatives like this compound, DFT studies provide a detailed understanding of their geometry, electronic properties, and reactivity. These calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

DFT calculations can determine various properties of this compound, including optimized molecular geometry, bond lengths, and bond angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in predicting the molecule's reactivity. The energy and shape of these orbitals indicate the likely sites for nucleophilic or electrophilic attack. While specific DFT studies exclusively focused on the comprehensive reactivity of this compound are not extensively detailed in the public literature, the principles are well-established from studies on closely related phenylsilanes. For instance, in phenylsilanes, the electronic structure is largely influenced by the phenyl ligands, with weak perturbations from the silicon atom's valence orbitals.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental structural assignment. For organosilanes, 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable characterization technique.

Computational methods, especially DFT, are employed to calculate 29Si NMR chemical shielding tensors. The Individual Gauge for Localized Orbitals (IGLO) method, often used in conjunction with DFT, has proven effective in predicting these parameters for triphenylsilanes, including this compound. A study by Brendler et al. determined the principal components of the 29Si NMR shielding tensor for this compound both experimentally and through DFT-IGLO calculations. The close agreement between the calculated and experimental values validates the accuracy of the computational approach.

Experimental and Calculated 29Si NMR Shielding Tensor Principal Components for this compound (in ppm)
ComponentExperimental ValueCalculated Value (DFT-IGLO)
δ1115.212.1
δ22-19.8-22.1
δ33-58.0-59.5

Data sourced from a study on 29Si NMR shielding tensors in triphenylsilanes.

Molecular Dynamics Simulations in Organosilane Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies centered on this compound are not widely published, the methodology is broadly applied to organosilane systems to understand their dynamic behavior, interactions, and material properties.

In a hypothetical MD simulation of this compound, a force field would be chosen to describe the interatomic and intramolecular forces. The simulation would track the trajectories of all atoms in the system, providing insights into conformational changes, molecular motion, and interactions with other molecules or surfaces. Such simulations could be used to study the behavior of this compound as a component in larger systems, such as polymers or as a surface modifying agent, by examining its interactions at the molecular level. For instance, MD simulations have been used to investigate the interfacial bonding of other organosilanes with surfaces like silica (B1680970).

Mechanistic Insights Derived from Computational Modeling of Organosilane Reactions

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For reactions involving this compound, computational modeling could provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Theoretical Models for Molecular Motion and Relaxation Phenomena, such as Damped Quantum Rotation Theory

Theoretical models are essential for interpreting experimental data related to molecular motion and relaxation. The methyl group in this compound can undergo rotational motion, which can be studied by techniques like NMR spectroscopy. The Damped Quantum Rotation (DQR) theory is a sophisticated model that describes the temperature-dependent NMR spectra of hindered molecular rotors, such as methyl groups.

The DQR theory moves beyond the classical model of random jumps and instead considers the damping of quantum coherences between the spin-space correlated eigenstates of the rotor. This approach provides a more accurate description of the system, especially at low temperatures where quantum effects like tunneling are significant. While the DQR theory has not been specifically applied to this compound in published research, it provides a powerful theoretical framework for interpreting the NMR line shapes of its methyl group. The theory has been successfully used to model the dynamics of methyl groups in other molecules, demonstrating its potential for providing a detailed understanding of the rotational dynamics and the influence of the molecular environment on this motion in this compound. nih.govnih.gov

Reactivity and Mechanistic Studies of Methyltriphenylsilane

Thermal Decomposition Mechanisms and Radical Generation Pathways

The thermal decomposition of organosilanes like methyltriphenylsilane is a complex process that primarily involves the homolytic cleavage of the silicon-carbon (Si-C) and silicon-hydrogen (Si-H) bonds, leading to the formation of radical species. researchgate.net The stability of these bonds dictates the primary decomposition pathways. In the case of this compound, the Si-C bonds are generally the most susceptible to cleavage under thermal stress.

The pyrolysis of phenyl-substituted silanes often initiates with the elimination of a phenyl radical. This is because the resulting triphenylsilyl radical is relatively stable. Following the initial cleavage, a cascade of rapid radical reactions occurs, leading to a variety of products. Benzene (B151609) is a common product, which can be formed through hydrogen abstraction by phenyl radicals or by direct elimination from the silane (B1218182). dtic.mil

For methyl-containing silanes, the Si-CH3 bond can also undergo homolysis. The pyrolysis of methyltrichlorosilane, for instance, primarily proceeds via the homolytic cleavage of the Si-C bond to form SiCl3 and methyl radicals. nih.gov Therefore, in the thermal decomposition of this compound, both phenyl and methyl radicals can be generated. The relative rates of these bond cleavages depend on the specific reaction conditions, such as temperature and pressure.

The general mechanism for the thermal decomposition of poly(methylphenylsilane) is considered a depolymerization process with random initiation. researchgate.net The decomposition of the main chains is the dominant reaction, accounting for a significant portion of the weight loss. The effusion of phenyl and methyl substituents occurs during the rearrangement of the main chains and the formation of stable silicon-carbide-containing residuals. researchgate.net

The activation energies for the thermal decomposition of related polysilanes have been found to have Gaussian distributions rather than constant values, indicating the complexity of the degradation process. researchgate.net

Table 1: Key Radical Species in the Thermal Decomposition of this compound

Radical Species Formation Pathway
Triphenylsilyl radical Homolytic cleavage of the Si-CH3 bond
Phenylmethylphenylsilyl radical Homolytic cleavage of a Si-phenyl bond
Methyl radical Homolytic cleavage of the Si-CH3 bond

Organometallic Reactions and Carbon-Silicon Bond Formation

The formation of the carbon-silicon (C-Si) bond in this compound and its reactions involving organometallic species are fundamental to its synthesis and chemical transformations. Traditional methods for constructing C-Si bonds often involve the use of strongly basic organometallic reagents such as organolithium or Grignard reagents. nsf.gov For instance, the reaction of a silyl (B83357) halide with an organolithium or Grignard reagent is a common strategy. nsf.gov

However, for sterically hindered organosilanes, these conventional methods can lead to low yields and may not be compatible with various functional groups. nsf.govnih.gov Alternative strategies have been developed to overcome these limitations. One such approach involves reversing the polarity of the reactants, where a nucleophilic silicon species reacts with an electrophilic carbon. For example, the addition of a silyllithium reagent to a benzylic halide can be an effective method for C-Si bond formation. nsf.gov

The reactivity of silyl-lithium compounds with various electrophiles has been studied. For instance, triphenylsilyl-lithium reacts with tetrahydrofuran, and the thermodynamic constants of activation for this reaction have been determined. rsc.org These studies provide insight into the nucleophilic character of silyl anions and their utility in forming C-Si bonds.

Another approach to C-Si bond formation is the Barbier-type coupling of a silicon reagent with a benzylic halide, which can be promoted by sonication. nsf.gov This method offers a high-yielding and general strategy for accessing bulky and functionalized benzylic silanes. nih.gov

Table 2: Common Organometallic Reagents in Silane Chemistry

Reagent Type Example Application
Organolithium n-Butyllithium Deprotonation to form silyl anions
Grignard Reagent Phenylmagnesium bromide Nucleophilic addition to silyl halides

Hydrosilylation Reactions and Their Detailed Mechanisms

Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being widely used. mdpi.comnih.gov

The most commonly accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.comnih.gov This mechanism involves the following key steps:

Oxidative addition of the hydrosilane to the platinum(0) catalyst to form a platinum(II) silyl hydride complex.

Coordination of the alkene or alkyne to the platinum center.

Migratory insertion of the coordinated unsaturated substrate into the Pt-H bond.

Reductive elimination of the alkyl- or vinylsilane product, regenerating the platinum(0) catalyst. mdpi.com

While this compound itself does not have a Si-H bond to participate directly in hydrosilylation, its synthesis may involve hydrosilylation of a triphenylsilyl precursor. Furthermore, understanding the reverse reaction, dehydrogenative silylation, provides insight into the reactivity of C-H bonds in the presence of silanes and transition metal catalysts.

Rhenium-based catalysts have also been developed for hydrosilylation reactions. mdpi.com The proposed mechanisms for these catalysts can differ from the Chalk-Harrod mechanism and may involve an ionic pathway with the sequential transfer of a silyl cation and a hydride. mdpi.com

The regioselectivity of hydrosilylation can be influenced by the catalyst and the substrates. For terminal alkynes, both α- and β-adducts can be formed, and the selectivity can be controlled by the choice of catalyst. sigmaaldrich.com

Hydrolysis and Condensation Pathways of Organosilanes

Organosilanes, particularly those with hydrolyzable groups such as alkoxides or halides, can undergo hydrolysis and condensation reactions. While this compound is relatively stable towards hydrolysis due to the absence of such leaving groups, understanding these pathways is crucial for the broader context of organosilane chemistry.

The hydrolysis of alkoxysilanes involves the stepwise replacement of alkoxy groups with hydroxyl groups (silanols). scispace.comnih.gov These silanols are generally unstable and tend to undergo condensation to form siloxane bonds (Si-O-Si), eliminating water in the process. scispace.com This process can continue to form oligomeric and polymeric siloxanes. scispace.com

The rate of hydrolysis and condensation is influenced by several factors, including the pH of the medium, the nature of the substituents on the silicon atom, and the reaction temperature. nih.govmdpi.com For example, the hydrolysis and condensation of methyltriethoxysilane in aqueous systems lead to the formation of methylsilanetriol (B1219558) and its dimer, which can be surprisingly stable. scispace.com

The hydrolysis of phenyltrichlorosilane (B1630512) in water-acetone solutions is significantly dependent on the concentration of hydrochloric acid. The primary product of this reaction is all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane. mdpi.com This demonstrates how the nature of the organic substituent (phenyl vs. methyl) can influence the structure of the final condensation products.

Table 3: Key Intermediates in Hydrolysis and Condensation

Intermediate General Formula Role
Silanol (B1196071) R₃SiOH Product of hydrolysis, precursor to siloxanes
Silanediol R₂Si(OH)₂ Product of hydrolysis, can form cyclic or linear siloxanes
Silanetriol RSi(OH)₃ Product of hydrolysis, precursor to silsesquioxanes

Transition-Metal-Catalyzed Transformations Involving Silicon Centers

Transition metal catalysis plays a pivotal role in the functionalization of organosilanes, enabling a wide range of transformations that are otherwise difficult to achieve. mdpi.com These reactions often involve the activation of C-H or Si-H bonds and the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Reductive coupling reactions are powerful methods for forming carbon-carbon bonds. orgsyn.org While less common for tetraorganosilanes like this compound, related silyl compounds can participate in such reactions. For instance, nickel-catalyzed reductive coupling reactions of aldehydes with 1,3-dienes in the presence of organoboranes or organozincs can yield bishomoallyl alcohols. orgsyn.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are fundamental transformations in organic synthesis and have been extended to include organosilicon compounds. mdpi.comthermofisher.com In these reactions, an organosilicon reagent can act as the nucleophilic partner, transferring an organic group to an organic halide or triflate. The efficiency of these reactions often depends on the activation of the C-Si bond, which can be facilitated by fluoride (B91410) ions or by using hypercoordinate silicon species. nih.gov

The functionalization of Si-H bonds is a key area of organosilicon chemistry, and transition metal catalysts are instrumental in these transformations. nih.gov Although this compound lacks a Si-H bond, understanding these processes is essential for the synthesis and modification of related silanes.

Transition metal complexes can activate Si-H bonds through several mechanisms, including oxidative addition, σ-bond metathesis, and electrophilic activation. nih.gov The coordination of the Si-H bond to a metal center to form a σ-SiH complex is often the initial step. This coordination can polarize the Si-H bond, making the silicon atom more electrophilic and the hydrogen atom more hydridic. nih.gov

Ruthenium complexes have been shown to be effective catalysts for the dehydrocoupling of silanes with various X-H bonds (where X = O, N), leading to the formation of Si-X bonds. nih.gov Photocatalytic methods using decatungstate have also been employed for the activation of Si-H bonds in trisubstituted silanes for the hydrosilylation of electron-poor alkenes. unipv.it The mechanism can involve a homolytic Si-H cleavage through a hydrogen atom transfer (HAT) process. unipv.it

Transmetalation Processes in Catalytic Cycles

The transmetalation of organosilicon compounds is a critical step in many palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. This process involves the transfer of an organic group from the silicon atom to the palladium center, which then proceeds through reductive elimination to form the desired carbon-carbon bond. The efficiency of this step is highly dependent on the nature of the organosilane, including the substituents on the silicon atom, and the reaction conditions.

While extensive research has been conducted on the transmetalation of various organosilanes, including aryltrialkoxysilanes and organosilanols, specific mechanistic studies and detailed research findings on the transmetalation of this compound in catalytic cycles are not extensively documented in publicly available literature. General principles of the Hiyama coupling can, however, provide a framework for understanding the expected behavior of this compound.

In a typical Hiyama coupling, the catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex. The subsequent and often rate-determining step is the transmetalation of the organic group from the silicon reagent to the palladium(II) center. For this to occur, the silicon atom must be activated, typically by a fluoride source or a base, to form a hypervalent silicate (B1173343) species. This activation increases the nucleophilicity of the organic group attached to the silicon, facilitating its transfer to the electrophilic palladium center.

The general mechanism is illustrated in the catalytic cycle below:

Oxidative Addition: An aryl halide (Ar-X) reacts with the Pd(0) catalyst.

Transmetalation: The activated organosilane transfers its organic group (R) to the Pd(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For this compound, the phenyl group would be the transferring group in a cross-coupling reaction. The presence of three phenyl groups and one methyl group on the silicon atom influences its reactivity. The electron-withdrawing nature of the phenyl groups can affect the ease of formation of the hypervalent silicate intermediate.

Detailed studies on closely related compounds, such as phenyltrimethoxysilane, have provided insights into the factors influencing the transmetalation step. For instance, the choice of activator (e.g., fluoride salts like TBAF or bases like NaOH), the solvent, and the ligands on the palladium catalyst all play a crucial role in the reaction's success and yield.

While specific data tables for the transmetalation of this compound are not available in the reviewed literature, a representative table for a generic Hiyama coupling involving a phenylsilane (B129415) is presented below to illustrate the type of data typically generated in such studies.

Entry Aryl Halide Organosilane Catalyst Activator Solvent Yield (%)
1 4-Iodoanisole Phenyltrimethoxysilane Pd(OAc)₂ TBAF THF 85
2 4-Bromoacetophenone Phenyltrimethoxysilane PdCl₂(PPh₃)₂ CsF Dioxane 78
3 1-Chloronaphthalene Phenyltrimethoxysilane Pd₂(dba)₃ NaOH Toluene 65

Further dedicated research focusing specifically on the kinetic and mechanistic aspects of this compound's participation in transmetalation processes would be necessary to provide more detailed and conclusive findings.

Applications of Methyltriphenylsilane in Advanced Materials Science

Methyltriphenylsilane as a Precursor for Thin Films and Coatings

This compound is a key ingredient in the fabrication of specialized thin films and coatings, primarily driven by the needs of the electronics and semiconductor industries. Its unique molecular structure, featuring a silicon atom bonded to a methyl group and three phenyl groups, lends itself to the formation of materials with desirable thermal and electrical properties.

SiOC(-H) Thin Films for Low-k Dielectric Applications in Semiconductor Manufacturing

In the relentless pursuit of smaller and faster electronic devices, the semiconductor industry requires materials with low dielectric constants (low-k) to insulate the intricate copper wiring within integrated circuits. Silicon oxycarbide (SiOC(-H)) thin films have emerged as a promising class of low-k materials, and this compound is a notable precursor for their synthesis. researchgate.net

The incorporation of carbon and hydrogen into the silicon dioxide matrix lowers the dielectric constant of the material. The bulky phenyl groups in this compound can create nano-sized voids within the film structure during the deposition process, which further reduces the dielectric constant. researchgate.net While specific data for this compound-derived films is still emerging, studies on similar precursors provide insight into the achievable properties. For instance, SiOC(-H) films derived from other organosilane precursors have demonstrated dielectric constants as low as 2.13. jkps.or.kr The thermal and mechanical properties of these films are also superior to many organic low-k materials. researchgate.net

Research into SiOC(-H) films using various precursors has shown a clear relationship between the deposition parameters and the resulting dielectric constant. For example, in films deposited using methyltriethoxysilane (MTES), the dielectric constant was observed to increase with the substrate temperature. jkps.or.kr

Table 1: Effect of Substrate Temperature on the Dielectric Constant of SiOC(-H) Films (MTES precursor)

Substrate Temperature (°C) Dielectric Constant
Room Temperature 2.53
100 2.62
150 2.71
200 2.80
250 2.88
300 2.96

This table is interactive. You can sort and filter the data.

Role in Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) Processes

Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are cornerstone techniques for producing high-quality thin films in the semiconductor industry. This compound has been identified as a highly efficient precursor for both CVD and PECVD processes. researchgate.net

In these processes, this compound is vaporized and introduced into a reaction chamber where it decomposes and reacts to form a thin film on a substrate. The use of plasma in PECVD allows for these reactions to occur at lower temperatures than in traditional CVD, which is crucial when working with temperature-sensitive electronic components. youtube.com The process parameters, such as pressure, temperature, gas flow rates, and plasma power, are critical in determining the properties of the deposited film. researchgate.netuva.esinoe.ro For example, in the PECVD of SiOC(-H) films from a different precursor, the dielectric constant was found to be inversely proportional to the relative carbon content, which could be controlled by the process conditions. researchgate.net

The decomposition of this compound during these processes produces various reactive species, including phenyl and methyl radicals, which are then incorporated into the growing film. researchgate.net This allows for precise control over the film's composition and, consequently, its material properties.

Role in Polymer Science and Engineering

The influence of this compound extends into the domain of polymer science, where it is utilized in the creation of advanced polymers and composites with enhanced properties.

Preceramic Polymers for Silicon Carbide (SiC) Ceramics

While direct use of this compound as a monomer for preceramic polymers for Silicon Carbide (SiC) is not extensively documented, it is closely related to polymers that are. Polymethylphenylsilane, a polymer synthesized from monomers similar to this compound, serves as a key precursor in the synthesis of polyphenylcarbosilane. This polyphenylcarbosilane is then pyrolyzed to yield high-purity β-SiC ceramic. semanticscholar.org This indirect relationship highlights the importance of the methyl and phenyl silane (B1218182) chemistry in the field of preceramic polymers. The use of polymeric precursors offers a route to ceramic materials with complex shapes and at lower processing temperatures than traditional ceramic synthesis methods.

Organosilane-Modified Polymers and Composites

Organosilanes, as a class of compounds, are widely used to modify the properties of polymers and to act as coupling agents in composites. nih.govnih.govmdpi.com They can improve adhesion between organic polymers and inorganic fillers, enhance mechanical properties, and increase thermal stability. While specific research focusing solely on this compound as a polymer modifier is limited in the available literature, the general principles of organosilane modification apply. The reactive nature of the silane group allows it to bond with inorganic surfaces, while the organic groups (methyl and phenyl in this case) can interact with the polymer matrix. This dual functionality makes organosilanes effective in creating more robust and durable composite materials.

Contribution to Hydrophobicity and Oleophobicity in Materials Systems

The surface properties of materials, such as their ability to repel water (hydrophobicity) and oil (oleophobicity), are critical for a wide range of applications, from self-cleaning surfaces to anti-fouling coatings. Organosilane coatings are a well-established method for imparting these properties to various substrates. semanticscholar.orgresearchgate.netuni-saarland.dersc.orgnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Silicon oxycarbide (SiOC(-H))
Methyltriethoxysilane (MTES)
Silicon Carbide (SiC)
Polymethylphenylsilane
Polyphenylcarbosilane

Polymerization Processes Involving Silane Compounds

This compound and its derivatives play a significant role in the synthesis of specialized polymers, particularly polysilanes. These polymers, which feature a silicon backbone, exhibit unique electronic and optical properties, making them suitable for a range of applications.

One of the primary methods for synthesizing poly(methylphenylsilane) is through a Wurtz-type reductive coupling of dichloromethylphenylsilane. This reaction utilizes sodium metal to facilitate the polymerization. The mechanism involves the formation of silyl (B83357) anions that react with the monomer to propagate the polymer chain. Research has shown that the use of an oligosilane initiator in this process can nearly double the yield of polymethylphenylsilane and result in polymers with higher molecular weights. This is attributed to the initiator's ability to compete with the monomer in the initiation step, thereby inhibiting premature termination of the polymer chain.

Another advanced polymerization technique involving silane compounds is Atom Transfer Radical Polymerization (ATRP) . This controlled radical polymerization method allows for the synthesis of well-defined polymers with specific architectures. While direct polymerization of this compound via ATRP is not commonly reported, derivatives of polysilanes can be used to create macroinitiators for the ATRP of other monomers. This enables the formation of block copolymers, where a polysilane segment is combined with other polymer chains, leading to materials with hybrid properties.

The synthesis of polymethylphenylsiloxane, a related polymer, can be achieved through the co-hydrolysis and polycondensation of various silane monomers. The inclusion of different silane precursors in the polymerization process can significantly impact the thermal and adhesive properties of the resulting polymer. For instance, the incorporation of methacryloxypropyltrimethoxysilane has been shown to enhance the thermal stability and shear strength of polymethylphenylsiloxane.

Adhesion Promotion and Surface Modification in Composite Materials

Silane coupling agents function by forming a chemical bridge between the inorganic reinforcement (like glass fibers or fillers) and the organic polymer matrix. The general mechanism involves the hydrolysis of the silane's alkoxy groups to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of the inorganic material, forming stable covalent bonds. The organic functional group on the silane is chosen to be compatible and react with the polymer matrix, thus creating a strong and durable interface.

Research on various silane treatments has consistently shown significant improvements in the mechanical properties of composites. For example, treating carbon fibers with different silane coupling agents has been shown to increase the interfacial shear strength of the resulting composites. This highlights the importance of selecting the appropriate silane for a given fiber-matrix system to optimize adhesion and performance.

Emerging Applications in Nanoscience and Nanotechnology

The unique properties of organosilanes are also being explored in the rapidly advancing fields of nanoscience and nanotechnology. While specific applications of this compound in this domain are still emerging and not yet widely reported, its potential can be inferred from the broader use of silanes in nanomaterial synthesis and functionalization.

One key area is the surface functionalization of nanoparticles . Silanes are commonly used to modify the surface of nanoparticles to improve their stability, dispersibility in various solvents, and to introduce specific functionalities. For instance, silica (B1680970) nanoparticles can be functionalized with different organosilanes to tailor their surface chemistry for applications in drug delivery, bio-imaging, and catalysis. The phenyl groups of this compound could be utilized to impart hydrophobicity or to facilitate interactions with aromatic molecules on the nanoparticle surface.

Furthermore, silanes can act as precursors for the synthesis of silicon-based nanomaterials . While the direct use of this compound for this purpose is not well-documented, other silane precursors are employed in methods like laser-driven pyrolysis to produce silicon nanoparticles. These nanoparticles can exhibit quantum confinement effects, leading to photoluminescence, which is of interest for applications in optoelectronics and bio-imaging. The surface of these silicon nanoparticles can then be functionalized with various organic molecules, including silanes, to passivate the surface and improve their stability.

The development of semiconductor nanoparticles is another area where silane chemistry plays a role. Single-molecular precursors containing silicon are used to synthesize semiconductor nanoparticles with controlled size and properties. Although not specifically mentioning this compound, this approach highlights the potential for designing custom silane precursors for the synthesis of novel nanomaterials with tailored electronic and optical properties.

As research in nanoscience and nanotechnology continues to evolve, it is likely that the specific properties of this compound will be harnessed for the development of new and innovative nanomaterials and devices.

Emerging Research Directions and Future Outlook for Methyltriphenylsilane

Development of Novel Synthetic Methodologies for Organosilanes

The synthesis of organosilanes is evolving beyond traditional methods, with a focus on efficiency, selectivity, and sustainability. researchgate.net Recent advancements are centered on creating silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds through novel strategies. researchgate.net

One significant area of development is the use of radical strategies for organosilicon synthesis. ccspublishing.org.cn These methods often offer milder reaction conditions, higher yields, and can be free of precious metal catalysts. ccspublishing.org.cn Radical silylation can be initiated through various means, including peroxides, transition-metal-induced peroxide decomposition, alkali, and photocatalysis. ccspublishing.org.cn For instance, researchers have developed a copper-catalyzed direct silylation of olefins to produce alkenyl organosilicon compounds with high stereoselectivity. ccspublishing.org.cn

Electrosynthesis and electrocatalysis are also emerging as powerful, sustainable alternatives for forging C-Si bonds. rsc.org Electrochemical approaches provide a unique way to drive reactions, as demonstrated by the electrochemical disilylation of alkenes and the hydrosilylation of alkynes. rsc.org These electrified methods are gaining traction as they align with the principles of green chemistry. rsc.orgrsc.org

Furthermore, the direct functionalization of inert C-H bonds via transition metal catalysis is a highly efficient route to organosilicon compounds, increasing atom and step economy by avoiding pre-functionalization of substrates. researchgate.net New procedures are continuously being established to introduce inorganic alkoxysilanes into organic moieties, creating versatile organoalkoxysilane precursors for advanced materials. mdpi.com

Table 1: Overview of Novel Synthetic Methodologies for Organosilanes

MethodologyDescriptionKey Advantages
Radical Silylation Involves the generation of silyl (B83357) radicals which then react with substrates. Initiation can be achieved through peroxides, photocatalysis, or transition metals. ccspublishing.org.cnMilder conditions, higher yields, potential to be metal-free. ccspublishing.org.cn
Electrosynthesis Utilizes electricity to drive the formation of C-Si bonds, offering a sustainable alternative to conventional methods. rsc.orgGreen chemistry approach, provides new reaction pathways. rsc.org
Direct C-H Functionalization Employs transition metal catalysts to directly convert C-H bonds to C-Si bonds, avoiding substrate pre-activation. researchgate.netHigh atom and step economy. researchgate.net
Hydrosilylation The addition of a Si-H bond across an unsaturated bond (e.g., C=C or C≡C). Recent methods include light-cleavable and electrochemical approaches. rsc.orgmdpi.comVersatile method for creating C-Si bonds with various functional groups. mdpi.com

Application of Advanced Characterization Techniques for In-situ and Operando Studies

Understanding the dynamic processes of organosilane reactions requires advanced characterization techniques that can monitor transformations as they happen. In-situ and operando methods, which study materials under actual operating conditions, are providing unprecedented insights into reaction mechanisms, kinetics, and the behavior of catalysts. aip.orgresearchgate.net

The development of these real-time monitoring tools is crucial for optimizing reaction conditions and designing more efficient processes. mdpi.com For example, inline Near-Infrared (NIR) spectroscopy has been successfully used to monitor the sol-gel process for producing polysilanes in real-time. nih.govacs.org This technique allows for rapid analysis of the reaction mixture, tracking the hydrolysis and condensation steps as they occur. nih.govacs.org

Scanning probe microscopy (SPM) techniques are also being adapted for in-situ and operando studies of organic semiconductors and related materials. jos.ac.cnresearching.cn These methods can probe local properties, such as ionic flows and electrochemical reactivity, with high resolution. jos.ac.cn For instance, in-situ visualization has been used to observe the infiltration process of an organosilane sol within a bacterial cellulose (B213188) nanofibrous framework. researchgate.net

The integration of multiple techniques provides a more comprehensive picture. mdpi.com Combining methods like X-ray photoelectron spectroscopy (XPS), X-ray absorption spectroscopy (XAS), and scanning tunneling microscopy (STM) allows researchers to correlate various material properties simultaneously during a reaction. mdpi.com

Table 2: Selected In-situ and Operando Characterization Techniques

TechniqueApplication in Organosilane ResearchInformation Gained
Inline NIR Spectroscopy Real-time monitoring of sol-gel reactions and polymerization. nih.govacs.orgReaction kinetics, degree of hydrolysis and condensation. nih.govacs.org
Scanning Probe Microscopy (SPM) Studying film growth, morphology evolution, and interface properties. mdpi.comjos.ac.cnresearching.cnLocal electronic properties, ionic flows, structural changes. jos.ac.cn
X-ray Photoelectron Spectroscopy (XPS) Analyzing surface chemistry and elemental composition under reaction conditions. mdpi.comChanges in valence state, chemical bonding. mdpi.com
X-ray Absorption Spectroscopy (XAS) Probing the local atomic structure and electronic states of catalysts and reactants. mdpi.comIdentification of reaction intermediates, structural changes in catalysts. mdpi.com

Design and Development of New Catalytic Systems for Methyltriphenylsilane Transformations

Catalysis is at the heart of modern organosilane chemistry, enabling selective and efficient transformations. mdpi.com Research is focused on designing new catalytic systems that can activate and functionalize the robust bonds in molecules like this compound. A significant area of interest is the catalytic C-H silylation, which offers a direct and atom-economical pathway to create functional aryl silanes. nih.gov

Transition metal catalysts, particularly those based on rhodium and iridium, have shown great promise. escholarship.org For example, rhodium complexes with specific ligands like Xantphos can catalyze the intramolecular silylation of alkyl C-H bonds with unique selectivity. escholarship.org Iridium catalysts containing hindered phenanthroline ligands have proven highly reactive for the intermolecular silylation of electron-rich arenes. escholarship.org

Photocatalysis represents another frontier, using visible light to drive C-H silylation reactions under mild conditions. arizona.eduecust.edu.cn This approach allows for the direct coupling of trialkylhydrosilanes with a wide range of heteroarenes, which are important structures in pharmaceuticals. arizona.eduecust.edu.cn These reactions can be initiated by readily available and safe radical initiators. arizona.edu

The development of artificial metalloenzymes is also being explored for transformations like olefin hydrosilylation. uchicago.eduuchicago.edu These systems combine the reactivity of a transition metal catalyst with the selectivity of a protein scaffold, potentially enabling reactions in aqueous environments. uchicago.edu

Table 3: Examples of Catalytic Systems for Organosilane Transformations

Catalyst SystemTransformationSubstratesKey Features
Rhodium-BINAP complexes Intermolecular C-H silylation. nih.govArenes, heteroarenes.Suppresses silane (B1218182) redistribution side reactions. nih.gov
Iridium-phenanthroline complexes Intermolecular C-H silylation. escholarship.orgElectron-rich arenes.High reactivity, operates under a flow of nitrogen to remove H₂ inhibition. escholarship.org
Visible-light photocatalysts C-H silylation. arizona.eduecust.edu.cnElectron-deficient and -rich heteroarenes.Mild reaction conditions, operational simplicity. arizona.eduecust.edu.cn
Palladium(II) acetate/PMHS Reduction of functional groups. msu.eduAromatic nitro groups, acid chlorides.Mild, non-toxic reducing system with wide functional group tolerance. msu.edu

Integration of Computational and Experimental Approaches in Organosilane Research

The synergy between computational modeling and experimental work is accelerating progress in organosilane research. rsc.org Computational methods, particularly Density Functional Theory (DFT), provide deep molecular-level insights that are often difficult to obtain through experiments alone. nih.govmdpi.com These theoretical studies help in understanding molecular structures, reaction mechanisms, and predicting the properties of new compounds. researchgate.netchemrxiv.org

DFT calculations have been employed to investigate the molecular structure and vibrational frequencies of various organosilanes, helping to assign experimental spectra (like IR and Raman) and understand conformational preferences. nih.gov For instance, potential energy scans can predict the existence of different stable conformers of a molecule. nih.gov

In the study of reaction mechanisms, computational approaches can elucidate the origins of selectivity in catalytic reactions. escholarship.org By modeling the transition states and intermediates of a catalytic cycle, researchers can understand why a particular catalyst favors one product over another. escholarship.org This knowledge is invaluable for designing more selective and efficient catalysts.

The integration of high-throughput computational screening with machine learning is also emerging as a powerful tool for discovering new materials with desired properties. mdpi.com This multi-method approach can rapidly screen large databases of potential structures, identifying promising candidates for experimental synthesis and testing, thereby accelerating the material design process. mdpi.com

Exploration of this compound Derivatives in Interdisciplinary Fields, including Biological Chemistry and Pharmaceuticals

The unique properties of organosilicon compounds are increasingly being leveraged in fields beyond traditional materials science, notably in biological and medicinal chemistry. researchgate.netnih.gov The incorporation of silicon into small molecules can significantly alter their chemical and physical properties, potentially enhancing biological activity and improving pharmacological profiles. researchgate.netnih.gov

While carbon-silicon bonds are absent in nature, the introduction of a silyl group, such as a derivative of this compound, can lead to several beneficial effects. wikipedia.orgacs.org These include increased lipophilicity, which can enhance cell and tissue penetration, and greater resistance to metabolic degradation. acs.org For example, silicon-containing amino acids are being used to synthesize peptides with improved stability and in vivo activity. acs.org

Organosilicon compounds are being investigated for a range of therapeutic applications. nih.gov The structural similarity of some organosilanes to known bioactive carbon-based molecules makes them interesting candidates for drug design. bme.hu For instance, sila-analogs of existing drugs are being synthesized and evaluated. bme.hu Research has explored various bioactive organosilicon compounds, including silatranes and silaarylalkylamines. bme.hu Sulfonamides, a critical class of drugs, can also be synthesized using novel nanocatalysts, and silicon-containing derivatives could offer new therapeutic avenues. biolmolchem.com

The development of organosilicon molecules as pharmaceuticals is an active area of research, with studies focusing on their synthesis, stability, and interaction with biological macromolecules. researchgate.netnih.gov This interdisciplinary exploration promises to unlock new applications for organosilane derivatives in medicine.

Environmental and Sustainability Considerations in Methyltriphenylsilane Research

Life Cycle Assessment of Organosilane Synthesis and Application

A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product, process, or service throughout its entire life cycle. For organosilanes such as methyltriphenylsilane, a "cradle-to-gate" or "cradle-to-grave" approach provides valuable insights into environmental hotspots.

Key Stages and Environmental Hotspots in Organosilane LCA:

Synthesis: The industrial synthesis of many organosilanes, including precursors to this compound, often relies on the Müller-Rochow direct process. mdpi.com This process, while efficient, involves significant energy consumption and the use of methyl chloride. americanchemistry.com A cradle-to-gate LCA study on a silicon anode, which uses silane (B1218182) gas as a precursor, identified the production of silane and the use of copper foil as the primary drivers of climate change impact. leyden-jar.com The production of 1 kg of raw silane gas requires approximately 1146 MJ of energy and results in 61.3 kg of CO2 emissions. researchgate.net

Application and Use Phase: The environmental impact during the use phase of this compound-based materials depends heavily on the specific application. For instance, their use in coatings can enhance durability, potentially extending the life of the coated product and reducing waste. unitn.it

End-of-Life: The fate of silicone polymers at the end of their life is a critical consideration. While some silicones can degrade in soil over time through hydrolysis, the process can be slow. coolmag.net Landfilling and incineration are common disposal methods. coolmag.net Recycling of silane waste, particularly in applications like solar photovoltaic manufacturing, has been shown to significantly reduce energy consumption and greenhouse gas emissions. mtu.eduresearchgate.net One study found that recycling silane could lead to an 81,700 GJ of energy savings and a reduction of 4.4 million kg of CO2 equivalent per year for a 1 GW solar facility. researchgate.net

Interactive Data Table: Key Considerations in the Life Cycle Assessment of this compound

Life Cycle StageKey Environmental ConsiderationsPotential Mitigation Strategies
Raw Material Acquisition High energy consumption for silicon metal production.Sourcing silicon from renewable energy-powered facilities.
Synthesis Use of hazardous reagents (e.g., methyl chloride), energy-intensive processes.Development of greener synthesis routes using renewable feedstocks and catalysts.
Purification High energy demand for distillation.Optimization of reaction selectivity to reduce purification needs.
Application Potential for leaching or release into the environment depending on the material's stability.Design of stable, durable materials with low environmental impact during use.
End-of-Life Landfill disposal, potential for slow degradation.Development of recyclable materials, exploring chemical recycling pathways.

Minimizing Environmental Impact in Laboratory Research Practices

Researchers working with this compound can adopt several green laboratory practices to minimize their environmental footprint. These practices focus on reducing waste, conserving energy, and using safer chemicals.

Strategies for Greener Laboratory Research:

Waste Minimization: The most effective approach to managing laboratory waste is to prevent its generation in the first place. nih.gov This can be achieved by reducing the scale of experiments (microscale chemistry), carefully planning chemical orders to avoid over-purchasing, and sharing excess chemicals with other research groups. utoledo.eduudel.eduinspirajournals.com

Solvent Management: Solvents often constitute a significant portion of laboratory waste. oc-praktikum.de Choosing greener solvents, such as water or ethanol, over hazardous organic solvents is a key principle of green chemistry. inspirajournals.com Furthermore, implementing solvent recycling and recovery systems can significantly reduce both waste and purchasing costs. oc-praktikum.desolventwasher.commaratek.comcornell.edu Distillation is a common method for recycling solvents, which can then be reused in syntheses. oc-praktikum.desolventwasher.com

Energy Efficiency: Laboratories are energy-intensive environments. Simple measures like turning off equipment when not in use and optimizing experimental setups can contribute to significant energy savings. inspirajournals.com

Proper Waste Segregation and Disposal: Hazardous chemical waste must be properly segregated, labeled, and stored in compatible containers to prevent accidents and ensure safe disposal. acewaste.com.au For instance, organic solvents should be kept separate from inorganic wastes. utoledo.edu

Responsible Development and Application of this compound-based Materials

The responsible development of materials derived from this compound extends beyond the laboratory and manufacturing facility to encompass their entire life cycle. This requires a forward-thinking approach that considers the long-term environmental fate and potential impacts of these materials.

Key aspects of responsible development include:

Designing for Sustainability: Integrating sustainability considerations from the initial design phase of a material is crucial. labmanager.com This includes selecting raw materials with lower environmental footprints, designing for durability to extend product life, and planning for end-of-life scenarios such as recycling or biodegradation. labmanager.comoregonstate.eduyoutube.com The goal is to create materials that are renewable, non-toxic, and either biodegradable or recyclable. youtube.com

Understanding Degradation Pathways: Research into the degradation mechanisms of silicone polymers is essential for predicting their environmental fate. techniques-ingenieur.fr While some silicones can degrade under certain environmental conditions, the rates and products of degradation need to be well-understood to assess any potential risks. coolmag.net

Application-Specific Considerations: The environmental impact of a this compound-based material is highly dependent on its application. For example, in coatings for marine environments, the potential for leaching and the impact on aquatic ecosystems must be carefully evaluated. acs.org In contrast, their use in technologies that improve energy efficiency, such as in lightweight composites for vehicles, can have a net positive environmental benefit over the product's life. royce.ac.uk

Innovation in Sustainable Materials: The field of materials science is continuously evolving, with a growing emphasis on sustainability. wise-materials.org Innovations such as the development of bio-based polymers, self-healing materials, and materials designed for a circular economy are all relevant to the future of organosilicon chemistry. oregonstate.eduyoutube.com The development of UV-absorbing coatings based on silanes highlights the potential for creating functional and environmentally friendly materials. biu.ac.ilresearchgate.net

By embracing a holistic and proactive approach to environmental and sustainability considerations, the field of this compound research can contribute to the development of advanced materials that are both high-performing and environmentally responsible.

Q & A

Q. What are the standard methods for synthesizing Methyltriphenylsilane in laboratory settings?

this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting methylmagnesium bromide (Grignard reagent) with chlorotriphenylsilane in anhydrous ether under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis . Key parameters include maintaining low moisture levels, controlled temperatures (0–25°C), and stoichiometric excess of the Grignard reagent to ensure high yields (>80%). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts like magnesium salts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization relies on spectroscopic and analytical techniques:

  • NMR spectroscopy (1^1H, 13^13C, 29^29Si) identifies functional groups and confirms substitution patterns. For example, 29^29Si NMR typically shows a singlet near 10–15 ppm for the silicon center .
  • FT-IR spectroscopy detects Si–C (~1250 cm1^{-1}) and Si–Ph (~1100 cm1^{-1}) bonds.
  • Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 274 for [M+^+]).
  • Elemental analysis validates stoichiometry (C: ~85%, H: ~6%, Si: ~10%) .

Q. What safety protocols are essential when handling this compound?

While this compound is less reactive than chlorinated silanes, researchers must:

  • Use chemical-resistant gloves (nitrile or neoprene) and safety goggles to prevent eye/skin contact.
  • Work in fume hoods to avoid inhalation of fine particulates.
  • Store the compound under anhydrous conditions (e.g., desiccators) to prevent hydrolysis.
  • Follow NIH guidelines for waste disposal, as silicon-containing byproducts may require neutralization .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic activity of this compound in cross-coupling reactions?

this compound acts as a silicon-based mediator in Pd-catalyzed cross-couplings (e.g., Hiyama coupling). Key factors include:

  • Solvent polarity : Non-polar solvents (toluene) enhance silane activation by stabilizing transition states.
  • Additives : Fluoride ions (e.g., TBAF) cleave Si–C bonds, accelerating transmetalation.
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive substrates. Systematic optimization via Design of Experiments (DoE) is recommended to balance yield and selectivity .

Q. What computational strategies predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations model:

  • Electrophilicity : Silicon’s partial positive charge facilitates nucleophilic attacks.
  • Steric effects : Bulky phenyl groups hinder access to the silicon center, reducing reactivity with sterically demanding substrates.
  • Thermodynamic stability : Gibbs free energy profiles predict favorable reaction pathways (e.g., silylation vs. oxidation). Software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) provide reliable insights .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

Discrepancies often arise from differences in:

  • Substrate purity : Trace moisture or oxygen degrades silane activity. Validate purity via Karl Fischer titration .
  • Catalyst loading : Pd(0) vs. Pd(II) precursors yield varying turnover numbers (TONs).
  • Analytical methods : Compare results across multiple techniques (e.g., GC-MS, HPLC) and replicate studies under standardized conditions. Triangulation of data from independent labs is critical to establish reproducibility .

Q. What advanced techniques assess this compound’s stability under extreme conditions?

  • Thermogravimetric analysis (TGA) evaluates thermal decomposition (onset ~250°C).
  • UV-Vis spectroscopy monitors photodegradation in solvents under UV irradiation.
  • Electrochemical studies (cyclic voltammetry) reveal oxidative stability in the presence of electrophiles. Contradictory data on hydrolytic stability (e.g., in acidic vs. basic media) require pH-controlled experiments with kinetic monitoring .

Methodological Guidelines

  • Data Validation : Use triangulation by combining spectroscopic, chromatographic, and computational data to confirm results .
  • Literature Reviews : Prioritize peer-reviewed journals over non-academic sources. For example, PubChem and FDA GSRS provide validated physicochemical data .
  • Ethical Reporting : Adhere to NIH guidelines for documenting experimental conditions, including catalyst sources and solvent purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.